Einecs 267-695-2
Description
EINECS 267-695-2 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU between 1971 and 1981. Chemical inventories like EINECS often categorize compounds based on structural features, functional groups, or industrial applications, enabling systematic comparisons with analogs.
Properties
CAS No. |
68550-85-6 |
|---|---|
Molecular Formula |
C32H26CoLi2N10O8S2 |
Molecular Weight |
815.6 g/mol |
IUPAC Name |
dilithium;4-azanidylsulfonyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H14N5O4S.Co.2Li/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H2-,17,19,22,24,25);;;/q2*-1;+2;2*+1/p-2 |
InChI Key |
KNSKHSNLDCUPHS-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.[Co+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Einecs 267-695-2 involves multiple steps and specific reaction conditions. The synthetic routes typically include the combination of cobalt, lithium, nitrogen, oxygen, and sulfur-containing reagents under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Einecs 267-695-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 267-695-2 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Einecs 267-695-2 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- Differences in bioactivity may arise from substituent variations (e.g., methyl groups in CAS 277299-70-4 enhancing lipid solubility).
Functional Similarity
Functionally similar compounds are grouped by industrial applications, such as catalysts, solvents, or pharmaceuticals. For instance:
Key Findings :
- This compound exhibits moderate lipophilicity (LogP: 2.8), aligning with polymer additives requiring balanced solubility and stability.
- Compared to surfactants (e.g., EINECS 200-818-5), it shows lower skin penetration risk, making it preferable for industrial formulations.
Research Methodologies and Data Validation
Experimental Characterization
- Synthesis : Analogous to CAS 277299-70-4, this compound could be synthesized via reflux reactions with amines and ketones, achieving yields >75% under optimized conditions.
- Analytical Techniques : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) ensure purity (>98%) and structural confirmation.
Computational Modeling
Machine learning models, such as Read-Across Structure Activity Relationships (RASAR) , leverage EINECS data to predict toxicological endpoints (e.g., cytotoxicity) for unlabeled compounds using analogs ≥70% similar. For example:
- A RASAR model trained on 1,387 labeled compounds achieved 95% coverage of 33,000 EINECS substances, demonstrating the utility of similarity-based predictions.
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